molecular formula C14H9BrN2O2 B5652768 N-(5-bromoquinolin-8-yl)furan-2-carboxamide

N-(5-bromoquinolin-8-yl)furan-2-carboxamide

Cat. No.: B5652768
M. Wt: 317.14 g/mol
InChI Key: MKBGJMYLKLBVSX-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a quinoline ring substituted with a bromine atom at the 5th position and a furan ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)furan-2-carboxamide typically involves the bromination of quinoline followed by the formation of the carboxamide linkage with furan-2-carboxylic acid. One common method involves the use of sodium bromide and an iron catalyst to achieve bromination at the 5th position of quinoline under mild conditions . The subsequent step involves the reaction of the brominated quinoline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include quinoline derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinoline N-oxide derivatives.

    Reduction Reactions: Products include dihydroquinoline derivatives.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloroquinolin-8-yl)furan-2-carboxamide
  • N-(5-iodoquinolin-8-yl)furan-2-carboxamide
  • N-(5-fluoroquinolin-8-yl)furan-2-carboxamide

Uniqueness

N-(5-bromoquinolin-8-yl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s ability to interact with biological targets and participate in chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-5-6-11(13-9(10)3-1-7-16-13)17-14(18)12-4-2-8-19-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBGJMYLKLBVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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